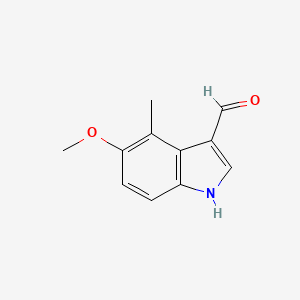
5-Methoxy-4-methylindol-3-carbaldehyd
Übersicht
Beschreibung
5-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a derivative of Indole-3-carbaldehyde . Indole-3-carbaldehyde has antifungal properties and is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years . Fischer indole cyclization is one of the methods used in the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde is similar to that of Indole-3-carbaldehyde . Indole-3-carbaldehyde has a chemical formula of C9H7NO . The molecular structure of 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde can be viewed using Java or Javascript .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde are similar to those of Indole-3-carbaldehyde . It has a molar mass of 145.161 g·mol −1 and a melting point of 198 °C .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“5-Methoxy-4-methylindol-3-carbaldehyd” ist ein Spezialprodukt, das in der Proteomik-Forschung eingesetzt wird . Proteomik ist ein Zweig der Biologie, der Proteine, ihre Strukturen und Funktionen untersucht. Diese Verbindung könnte verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierungen zu untersuchen .
Synthese von Tryptophan-Dioxygenase-Inhibitoren
Diese Verbindung wird als Reaktant bei der Synthese von Tryptophan-Dioxygenase-Inhibitoren verwendet . Diese Inhibitoren sind potentielle Antikrebs-Immunmodulatoren. Sie wirken durch Hemmung des Enzyms Tryptophan-Dioxygenase, das eine Rolle beim Stoffwechsel der Aminosäure Tryptophan spielt. Dies kann die Immunantwort beeinflussen und hat potenzielle Anwendungen in der Krebsbehandlung .
Herstellung von RNA-Polymerase-II-Inhibitoren
“this compound” wird bei der Herstellung von Inhibitoren der C-terminalen Domäne der RNA-Polymerase II verwendet . RNA-Polymerase II ist ein Enzym, das Boten-RNA in Zellen synthetisiert. Inhibitoren dieses Enzyms könnten potenzielle Anwendungen bei der Behandlung von Krankheiten haben, bei denen die Regulation der Genexpression gestört ist .
Herstellung von Imidazopyridinen und Imidazobenzothiazolen
Diese Verbindung wird bei der Herstellung von Imidazopyridinen und Imidazobenzothiazolen verwendet . Dies sind Klassen von Verbindungen, die verschiedene Anwendungen in der medizinischen Chemie haben, einschließlich der Entwicklung von Arzneimitteln .
Herstellung von Fluoreszierenden Neuroaktiven Sonden
“this compound” wird bei der Herstellung von fluoreszierenden neuroaktiven Sonden verwendet . Diese Sonden werden in der Neurowissenschaftlichen Forschung verwendet, um die Aktivität von Neuronen zu untersuchen. Sie können Forschern helfen, die neuronale Aktivität in Echtzeit zu visualisieren und zu verfolgen .
Synthese von Antibakteriellen Mitteln
Diese Verbindung wird bei der Synthese von Antibakteriellen Mitteln verwendet . Antibakterielle Mittel sind Substanzen, die das Wachstum von Bakterien hemmen und zur Behandlung bakterieller Infektionen eingesetzt werden .
Synthese von Antiandrogenen
“this compound” wird bei der Synthese von Antiandrogenen verwendet . Antiandrogene sind Medikamente, die die Wirkung von Androgenen (männlichen Hormonen) blockieren. Sie haben verschiedene Anwendungen in der Medizin, einschließlich der Behandlung von Prostatakrebs und anderer Erkrankungen im Zusammenhang mit Androgenaktivität .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a heterocyclic building block , and it’s often used as a reactant in various chemical reactions . .
Mode of Action
The mode of action of 5-Methoxy-4-methylindole-3-carboxaldehyde is largely dependent on the specific reactions it’s involved in. For instance, it’s known to be a reactant for directed ortho metalation and Suzuki-Miyaura cross-coupling reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific context of these reactions.
Biochemical Pathways
As a reactant in various chemical reactions, it’s likely that this compound could influence multiple biochemical pathways depending on the context of its use .
Result of Action
As a reactant in chemical reactions, its effects would be determined by the specific reactions it’s involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-4-methylindole-3-carboxaldehyde. For instance, the compound should be handled with adequate ventilation, and contact with eyes, skin, or clothing should be avoided . Dust formation should also be avoided, as inhalation could be harmful .
Eigenschaften
IUPAC Name |
5-methoxy-4-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-9-11(7)8(6-13)5-12-9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZHGYRCZOGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=CN2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584880 | |
| Record name | 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-64-0 | |
| Record name | 5-Methoxy-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 932710-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


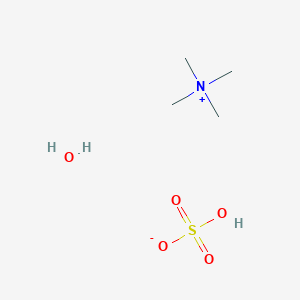
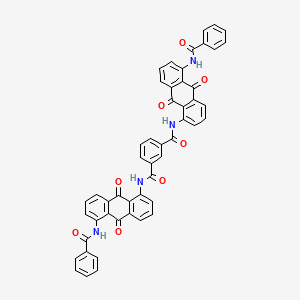
![N-[(Z)-1-Aminobutylideneamino]-2-ethoxybenzamide;hydrochloride](/img/structure/B1627971.png)

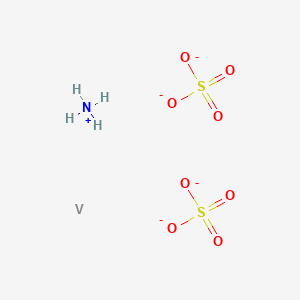

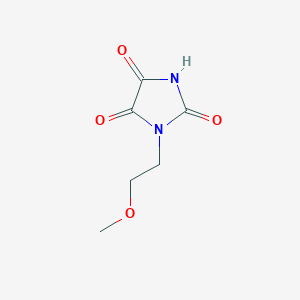

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
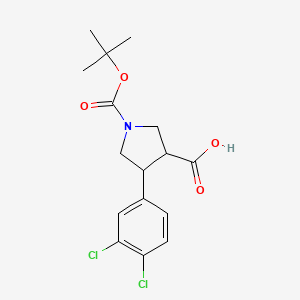
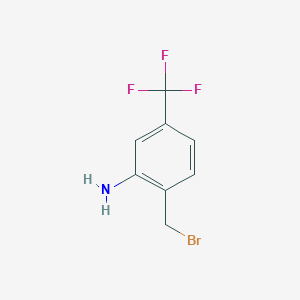
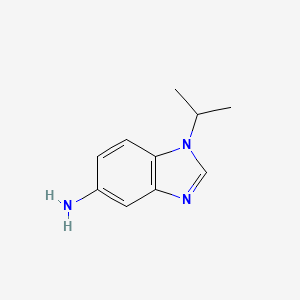
![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
